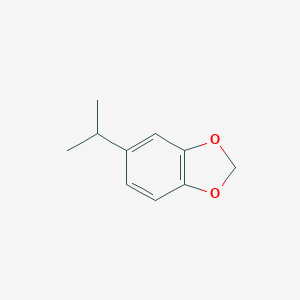

5-Isopropyl-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Isopropyl-1,3-benzodioxole: is an organic compound characterized by a benzene ring fused with a dioxole ring, with an isopropyl group attached to the benzene ring. The molecular formula of this compound is C10H12O2 . This compound is known for its aromaticity, which significantly enhances its stability and contributes to its reactive nature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1,3-benzodioxole typically involves the acetalization or ketalization of catechols with appropriate aldehydes or ketones. One common method involves the reaction of catechol with isopropyl aldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of zeolite catalysts, such as HY zeolite, which has been shown to be efficient for the acetalization and ketalization reactions. The use of zeolite catalysts allows for high conversion and selectivity under mild conditions, making the process more efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Isopropyl-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated derivatives

Applications De Recherche Scientifique

Organic Synthesis

5-Isopropyl-1,3-benzodioxole serves as an intermediate in the synthesis of various organic compounds , including pharmaceuticals and agrochemicals. Its structural properties make it a valuable building block for creating complex molecules.

Pharmaceutical Applications

Research indicates that derivatives of 1,3-benzodioxole can enhance the anti-tumor efficiency of arsenicals. These derivatives inhibit microsomal cytochrome P450 enzymes, which prolongs the retention time of co-administered drugs, thereby enhancing their therapeutic effects . Notably, conjugating arsenicals with 1,3-benzodioxole derivatives has shown promise in improving anti-proliferative activity against cancer cells while minimizing organ toxicity .

Agricultural Use

In agriculture, compounds derived from this compound have been identified as potent auxin receptor agonists , promoting root growth in plants. This mechanism involves binding to the auxin receptor TIR1, enhancing transcriptional activity related to root development . Such growth regulators are crucial for improving crop yields and resilience against environmental stressors.

Fragrance and Flavor Industry

The compound is also utilized in the fragrance and flavor industry due to its aromatic properties. It contributes to the formulation of various fragrances and flavoring agents, leveraging its pleasant scent profile.

Case Studies

Mécanisme D'action

The mechanism of action of 5-Isopropyl-1,3-benzodioxole and its derivatives involves the inhibition of specific enzymes and receptors. For instance, certain derivatives act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses. These compounds bind to the auxin receptor TIR1, enhancing transcriptional activity and down-regulating the expression of root growth-inhibiting genes .

Comparaison Avec Des Composés Similaires

- 1,3-Benzodioxole, 5-(1-propenyl)-

- 1,3-Benzodioxole, 5-propyl-

- 1,3-Benzodioxole, 5-ethyl-

Comparison: 5-Isopropyl-1,3-benzodioxole is unique due to the presence of the isopropyl group, which influences its reactivity and stability. Compared to 1,3-Benzodioxole, 5-(1-propenyl)-, which has a propenyl group, this compound exhibits different reactivity patterns in substitution and oxidation reactions. The isopropyl group also affects the compound’s physical properties, such as boiling point and solubility .

Activité Biologique

5-Isopropyl-1,3-benzodioxole is a compound belonging to the benzodioxole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of 1,3-benzodioxole derivatives. Various methods have been explored to enhance yield and selectivity in producing this compound. For instance, a study highlighted the use of recyclable catalysts in a continuous process to improve the efficiency of synthesizing benzodioxole derivatives, demonstrating a conversion rate of up to 73% under optimal conditions .

Anticancer Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer activity. In vitro studies have shown that certain derivatives can induce cytotoxic effects against various cancer cell lines. For example, derivatives synthesized with amide groups demonstrated lower IC50 values compared to standard chemotherapeutics like Doxorubicin, suggesting potent anticancer properties .

| Compound | IC50 (mM) | Cell Line |

|---|---|---|

| 2a | 3.94 | Hep3B |

| 2b | 9.12 | Caco-2 |

| Doxorubicin (control) | <1.0 | Multiple |

The mechanism of action appears to involve cell cycle arrest at the G2-M phase, indicating that these compounds may disrupt normal cellular proliferation processes .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH assay. Compounds derived from this structure have shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases .

Insecticidal Activity

In addition to its anticancer and antioxidant properties, this compound has been investigated for its larvicidal activity against Aedes aegypti, a vector for several viral diseases. One study reported that specific derivatives exhibited LC50 values indicating effective larvicidal action without significant mammalian toxicity .

| Compound | LC50 (μM) | LC90 (μM) | Mammalian Toxicity |

|---|---|---|---|

| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |

This highlights the potential for developing new insecticides based on benzodioxole derivatives that are safer for non-target organisms.

Case Studies

- Anticancer Study : A recent investigation into benzodioxole derivatives revealed that compound 2a significantly inhibited cell cycle progression in Hep3B liver cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

- Insecticide Development : The synthesis and testing of various benzodioxole acids against Aedes aegypti showed that modifications in the aromatic ring significantly influenced biological activity, leading to the identification of promising candidates for further development as insecticides .

Propriétés

IUPAC Name |

5-propan-2-yl-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUBNQSPUZXGKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.